Rovatirelin hydrate
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Overview
Description
Rovatirelin hydrate is a synthetic compound that acts as a thyrotropin-releasing hormone mimetic. It is known for its potential therapeutic effects on central nervous system disorders, particularly those involving cerebellar ataxia. The compound has shown promising results in clinical trials for its ability to penetrate the brain and exhibit significant central nervous system activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rovatirelin hydrate involves several steps, starting with the preparation of key intermediates. One of the primary intermediates is (4S,5S)-5-methyl-2-oxooxazolidine-4-carboxylic acid. This intermediate is synthesized by reacting N-benzyloxycarbonyl L-serine with methanol and sodium hydroxide, followed by acidification and recrystallization .
Another crucial intermediate is (4S,5R)-5-methyl-2-oxooxazolidine-4-carboxylic acid, which is prepared by reacting N-benzyloxycarbonyl L-threonine with methanol and sodium hydroxide, followed by acidification and recrystallization .
The final step involves coupling these intermediates with other reagents to form this compound. The reaction conditions typically involve the use of ethanol, sodium borohydride, and other solvents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product suitable for clinical use .
Chemical Reactions Analysis
Types of Reactions
Rovatirelin hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing specific functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Various reagents, such as alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while reduction reactions typically produce reduced forms of the compound .
Scientific Research Applications
Rovatirelin hydrate has several scientific research applications, including:
Chemistry: It is used as a model compound for studying thyrotropin-releasing hormone mimetics and their chemical properties.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: this compound is being investigated for its potential therapeutic effects on central nervous system disorders, particularly cerebellar ataxia.
Mechanism of Action
Rovatirelin hydrate exerts its effects by mimicking the action of thyrotropin-releasing hormone. It binds to thyrotropin-releasing hormone receptors in the brain, leading to the activation of signaling pathways that regulate the synthesis and secretion of thyrotropin-stimulating hormone and prolactin . This activation results in various physiological effects, including the modulation of central nervous system activity and improvement of symptoms in patients with cerebellar ataxia .
Comparison with Similar Compounds
Similar Compounds
Taltirelin hydrate: Another thyrotropin-releasing hormone mimetic with similar therapeutic effects.
Thyrotropin-releasing hormone: The natural hormone that rovatirelin hydrate mimics.
Prolinamide derivatives: Compounds with similar structural features and biological activities.
Uniqueness
This compound is unique due to its high oral bioavailability and ability to penetrate the brain effectively. It has shown superior central nervous system activity compared to other thyrotropin-releasing hormone mimetics, making it a promising candidate for treating central nervous system disorders .
Properties
CAS No. |
879122-87-9 |
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Molecular Formula |
C16H28N4O7S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide;trihydrate |
InChI |
InChI=1S/C16H22N4O4S.3H2O/c1-9-4-3-5-20(9)15(22)12(6-11-7-25-8-17-11)18-14(21)13-10(2)24-16(23)19-13;;;/h7-10,12-13H,3-6H2,1-2H3,(H,18,21)(H,19,23);3*1H2/t9-,10+,12+,13+;;;/m1.../s1 |
InChI Key |
OKGVIMQQOHBRRH-RYNPTWSUSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1C(=O)[C@H](CC2=CSC=N2)NC(=O)[C@@H]3[C@@H](OC(=O)N3)C.O.O.O |
Canonical SMILES |
CC1CCCN1C(=O)C(CC2=CSC=N2)NC(=O)C3C(OC(=O)N3)C.O.O.O |
Origin of Product |
United States |
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